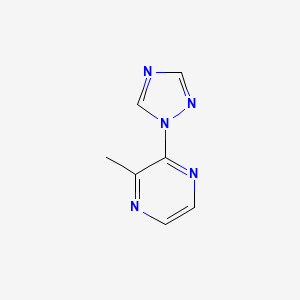

2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is a compound that contains a pyrazine ring fused with a 1,2,4-triazole ring . Pyrazines and triazoles are important heterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are known for their stability and ability to form hydrogen bonds with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which would include “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine”, often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The exact synthesis process for “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is not specified in the available resources.Molecular Structure Analysis

1,2,4-Triazole, a component of “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine”, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The exact molecular structure of “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is not specified in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial Agents

Recent studies have highlighted the synthesis and evaluation of various compounds related to 2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine for their antimicrobial activities. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been successfully synthesized and demonstrated significant antimicrobial properties. These compounds were synthesized through a series of reactions, including coupling and refluxing processes, with their structures confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020). Another study involved the synthesis of pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017).

Anticancer Intermediates

3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. A study detailed its synthesis from 2,3-dichloropyrazine, which involved several steps including substitution, acylation, cyclization, and chlorination reactions. The method was optimized to achieve a high total yield, making it a significant contribution to the field of anticancer drug synthesis (Zhang et al., 2019).

Fluorescent Materials

Research into N-type pyrazine and triazole-based luminogens has shown that these compounds exhibit unique aggregation-enhanced emission characteristics. This property makes them suitable for applications in fluorescent materials, with potential uses in bioimaging and sensing technologies. The study demonstrated the facile preparation of these luminogens through catalyzed azide-alkyne cycloadditions, highlighting their electron-deficient nature and the ability to form charge transfer complexes (Chen et al., 2015).

Heterocyclic Synthesis

The synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines has been extensively studied, showcasing a variety of synthetic routes to these heterocycles. These compounds are of interest due to their applications in medicinal chemistry, including c-Met inhibition and GABAA modulating activity, as well as their use as fluorescent probes and structural units in polymers (Hoffman & Schoffstall, 2022).

Propiedades

IUPAC Name |

2-methyl-3-(1,2,4-triazol-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-6-7(10-3-2-9-6)12-5-8-4-11-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIORRNLWLJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine | |

CAS RN |

1556670-93-9 |

Source

|

| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)

![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)

![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)